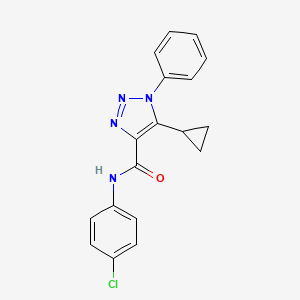

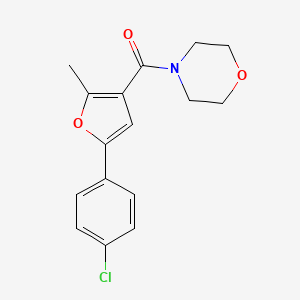

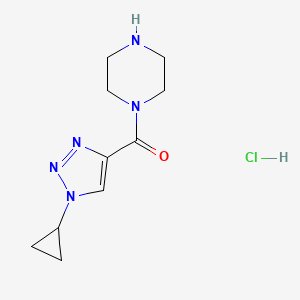

![molecular formula C11H15N3O5 B2997684 6-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}hexanoic acid CAS No. 858758-33-5](/img/structure/B2997684.png)

6-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}hexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular and crystal structures of similar compounds have been determined by single crystal X-ray analysis . The molecular structure often includes intramolecular N–H···O and N–H···N hydrogen bonds . In the crystal structure, intermolecular C–H···O and O–H···O hydrogen bonds link the molecules into centrosymmetric dimers .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}hexanoic acid” include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .Aplicaciones Científicas De Investigación

Hydrophobic and Flexible Structural Element : 6-aminohexanoic acid, a closely related compound, is recognized for its hydrophobic, flexible structure, playing a crucial role in chemical synthesis of modified peptides and the polyamide synthetic fibers industry. It is also used as a linker in various biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

DNA Sequencing Method : A derivative of 6-Amino-4-oxo-hexanoic acid has been developed for protection of hydroxyl groups in the context of DNA sequencing. This derivative, with a fluorescent probe attached, can be rapidly removed under mild conditions, indicating its potential use in DNA sequencing technologies (Rasolonjatovo & Sarfati, 1998).

Food and Organism Studies : The study of methylglyoxal, a highly reactive alpha-oxoaldehyde, reveals its formation in various enzymatic and nonenzymatic reactions, including those involving derivatives of 6-amino acids. It is significant in the context of diabetes and neurodegenerative diseases, as well as in food processing and storage (Nemet, Varga-Defterdarović, & Turk, 2006).

Synthesis of Bioactive Compounds : The synthesis of compounds like 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones demonstrates the utility of pyrimidine derivatives in creating bioactive molecules with potential antimicrobial and mosquito larvicidal activities (Rajanarendar et al., 2010).

Corrosion Inhibition : Schiff's bases derived from lysine and aromatic aldehydes, including 2-amino-6-substituted hexanoic acids, have shown promise as corrosion inhibitors for mild steel. These compounds demonstrate high inhibition efficiency and adherence to Langmuir adsorption isotherms (Gupta, Verma, Quraishi, & Mukherjee, 2016).

Propiedades

IUPAC Name |

6-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O5/c15-8(16)4-2-1-3-5-12-6-7-9(17)13-11(19)14-10(7)18/h6H,1-5H2,(H,15,16)(H3,13,14,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOPLRLHGOONGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCN=CC1=C(NC(=O)NC1=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)hexanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

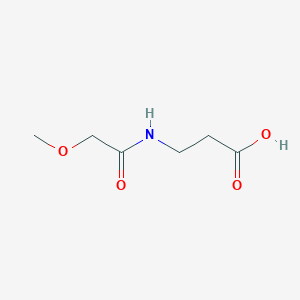

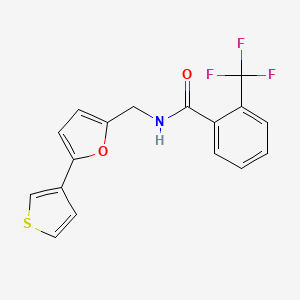

![(4-ethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2997601.png)

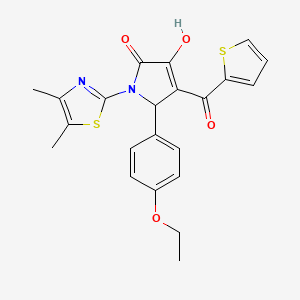

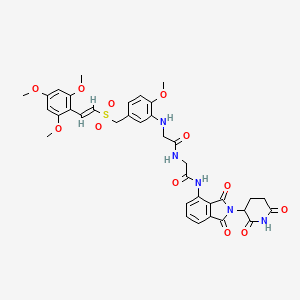

![7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2997607.png)

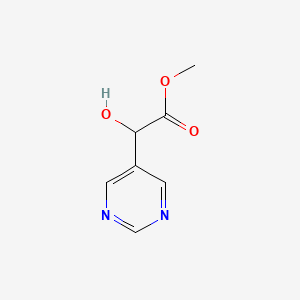

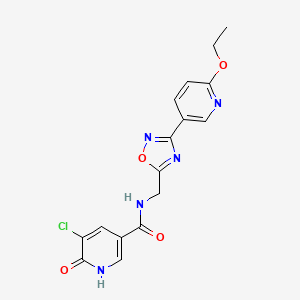

![N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide](/img/structure/B2997610.png)

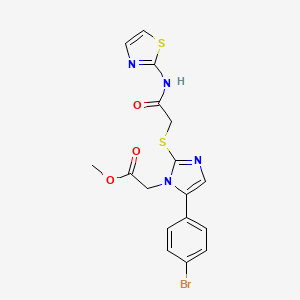

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2997616.png)